
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring:
Attachment to Phenylmethanol: The thiadiazole derivative is then reacted with phenylmethanol under conditions that facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylmethanol group.
Substitution: The trifluoromethyl group and the thiadiazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of similar compounds .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for pesticides or herbicides .
Wirkmechanismus
The mechanism of action of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (2-(Trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7F3N2O2S |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]phenyl]methanol |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-4-2-1-3-6(7)5-16/h1-4,16H,5H2 |
InChI-Schlüssel |
HFVUCYHAMVGNBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)OC2=NN=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


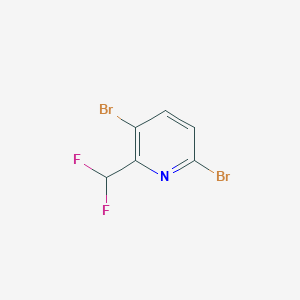

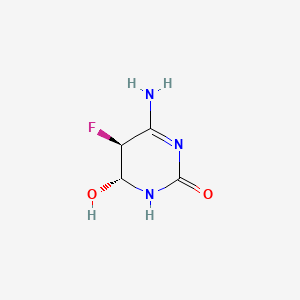
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
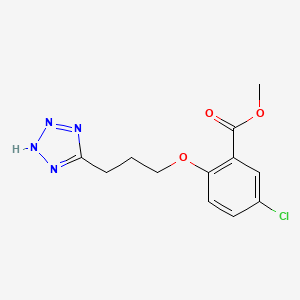
![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)

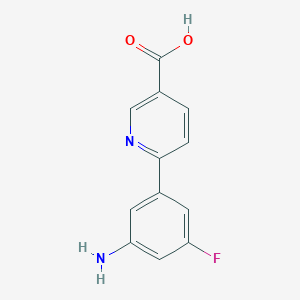
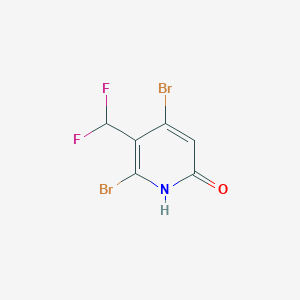

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)


